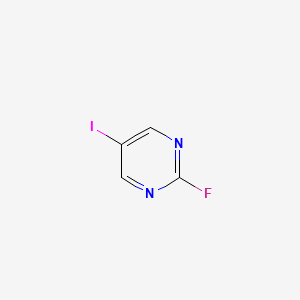

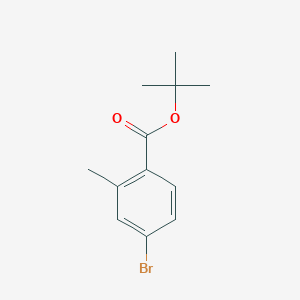

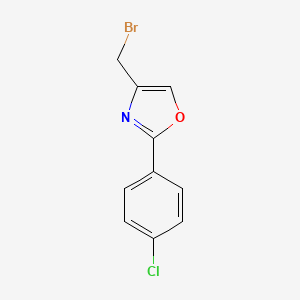

![molecular formula C10H13NO2S B1442222 2-メチル-5,6-ジヒドロ-4H-シクロペンタ[d]チアゾール-4-カルボン酸エチル CAS No. 1190391-80-0](/img/structure/B1442222.png)

2-メチル-5,6-ジヒドロ-4H-シクロペンタ[d]チアゾール-4-カルボン酸エチル

説明

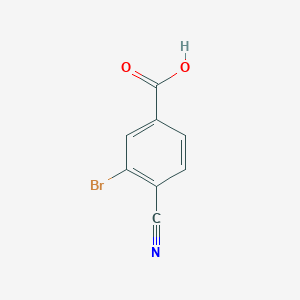

Ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a chemical compound with the formula C10H13NO2S . It is used for research purposes .

Synthesis Analysis

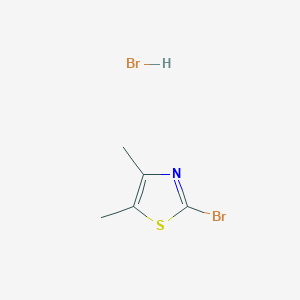

The synthesis of this compound involves several stages . The first stage involves the reaction of 2-ethoxycarbonyl-1-cyclopentanone with bromine in chloroform at 0 - 20℃ . The second stage involves the reaction with sodium hydrogencarbonate in water . The third stage involves the reaction with thioacetamide in ethanol at 20℃ under reflux . The yield of the reaction is approximately 42% .科学的研究の応用

抗酸化剤用途

エチル 2-メチル-5,6-ジヒドロ-4H-シクロペンタ[d]チアゾール-4-カルボン酸エチルを含むチアゾール誘導体は、その潜在的な抗酸化特性について研究されてきました。抗酸化剤は、フリーラジカルによって引き起こされる酸化ストレスから細胞を保護するために不可欠です。 これらの化合物は、フリーラジカルスカベンジャーとして作用するように設計することができ、それにより細胞損傷を防ぎ、酸化ストレスに関連する疾患の治療に貢献します .

鎮痛および抗炎症用途

チアゾール誘導体の鎮痛(痛みを和らげる)および抗炎症特性により、新しい薬剤の開発において価値のあるものとなっています。 それらは、痛みと炎症を軽減する可能性を秘めた化合物に組み込まれており、従来の非ステロイド性抗炎症薬(NSAIDs)と比較して副作用が少ない可能性があります .

抗菌および抗真菌用途

チアゾール化合物は、その抗菌および抗真菌活性について研究されてきました。 エチル 2-メチル-5,6-ジヒドロ-4H-シクロペンタ[d]チアゾール-4-カルボン酸エチルは、耐性菌株や真菌を標的とする新しい薬剤を開発するための足場として機能する可能性があり、抗菌耐性の増大に対する懸念に対処します .

抗ウイルス用途

研究により、チアゾール誘導体はさまざまなウイルス感染症に効果的であることが示されています。 これらの化合物は、ウイルス複製またはアセンブリを妨げることにより、HIVなどの疾患の治療に貢献する可能性があり、既存の抗レトロウイルス薬に代わるものとして、異なる耐性プロファイルを有する可能性があります .

抗腫瘍および細胞毒性用途

チアゾール誘導体は、その抗腫瘍および細胞毒性活性により、がん治療において可能性を示しています。 それらは、特定の腫瘍細胞株を標的とするように合成することができ、新しい化学療法薬の開発の基礎を提供します .

神経保護用途

チアゾール誘導体の神経保護効果は、神経変性疾患の治療において非常に興味深いものです。 これらの化合物は、神経伝達物質の合成に役割を果たしたり、ニューロンを損傷から保護したりする可能性があり、アルツハイマー病やパーキンソン病などの状態に不可欠です .

特性

IUPAC Name |

ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-3-13-10(12)7-4-5-8-9(7)11-6(2)14-8/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNVVPXKGDMSNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C1N=C(S2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。